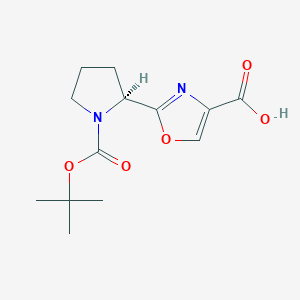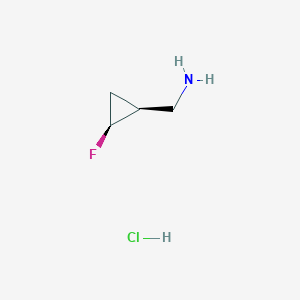
((1S,2S)-2-Fluorocyclopropyl)methanamine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amines like ((1S,2S)-2-Fluorocyclopropyl)methanamine hcl are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by substituents such as alkyl or aryl groups .
Synthesis Analysis
The synthesis of amines can be achieved through various methods. One common method is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent . Another method involves the Leuckart reaction, which is a form of reductive amination that uses formic acid or ammonium formate as the reducing agent .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or carbon-containing groups. In the case ofThis compound, it would involve a cyclopropyl group (a three-membered carbon ring) with a fluorine atom and a methanamine group attached . Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. They can also participate in the formation of amides, imines, enamines, and Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure. They can exist as gases, liquids, or solids at room temperature. Amines typically have strong, often unpleasant odors, and they can engage in hydrogen bonding, making them more polar and giving them higher boiling points than similarly sized molecules that lack a nitrogen atom .Wissenschaftliche Forschungsanwendungen
((1S,2S)-2-Fluorocyclopropyl)methanamine hcl has been investigated for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. This compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and monoamine oxidase inhibitor (MAOI), which are two common mechanisms of action for antidepressant drugs. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic drug. In addition, this compound has been investigated for its potential use in treating drug addiction, particularly cocaine addiction, by reducing the rewarding effects of the drug.
Wirkmechanismus
The mechanism of action of ((1S,2S)-2-Fluorocyclopropyl)methanamine hcl involves its interaction with the serotonin and monoamine neurotransmitter systems in the brain. This compound inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This compound also inhibits the activity of monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting both serotonin reuptake and monoamine oxidase activity, this compound increases the availability of these neurotransmitters in the brain, leading to antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound has been found to increase levels of serotonin and dopamine in the brain, which are associated with improved mood and decreased anxiety. This compound has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. BDNF has been implicated in the pathophysiology of depression and anxiety, and its upregulation by this compound may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ((1S,2S)-2-Fluorocyclopropyl)methanamine hcl is its dual mechanism of action as an SSRI and MAOI. This may make it more effective than drugs that target only one of these mechanisms. This compound has also been shown to have a low toxicity profile in animal models, suggesting that it may be safe for use in humans. One limitation of this compound is its relatively low potency compared to other antidepressant drugs. This may limit its efficacy in treating severe depression or other psychiatric disorders.
Zukünftige Richtungen
Future research on ((1S,2S)-2-Fluorocyclopropyl)methanamine hcl may focus on improving its potency and selectivity for serotonin and monoamine neurotransmitter systems. This compound may also be investigated for its potential use in other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. In addition, the use of this compound in combination with other drugs may be explored to enhance its therapeutic effects. Finally, the long-term safety and efficacy of this compound in humans needs to be established through clinical trials.
Synthesemethoden
The synthesis of ((1S,2S)-2-Fluorocyclopropyl)methanamine hcl involves the reaction of (1S,2S)-2-fluorocyclopropylcarboxylic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The final product is obtained as a hydrochloride salt. The purity and yield of this compound can be improved by optimizing the reaction conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
[(1S,2S)-2-fluorocyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMRWDMRPODKRO-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

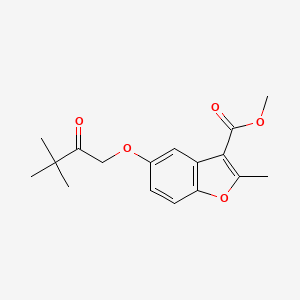

![N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2845865.png)

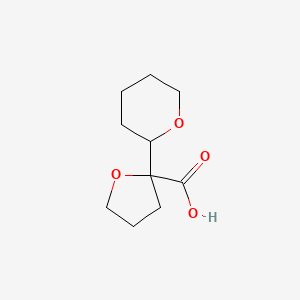
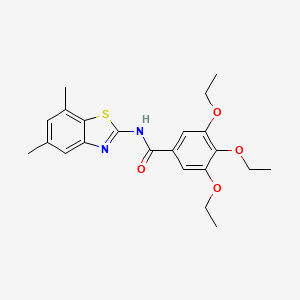
![2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2845874.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2845876.png)
![5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2845877.png)
![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2845880.png)
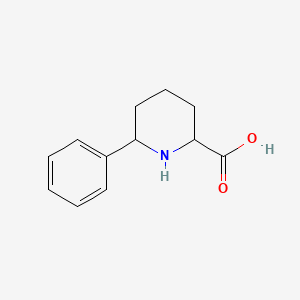
![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2845883.png)

